N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted with a methyl group at the 1-position and a 1,3-benzodioxol-5-yl moiety at the 4-amine position. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitors due to its ability to mimic ATP and bind to hinge regions of kinases . The 1,3-benzodioxol group (a methylenedioxy-substituted benzene) is a pharmacophoric element observed in bioactive compounds targeting neurological and oncological pathways .
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N5O2/c1-18-13-9(5-16-18)12(14-6-15-13)17-8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,14,15,17) |
InChI Key |
XZZVCGAAKPXOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core is often constructed via cyclization reactions involving hydrazine derivatives and β-ketoesters.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Structural Features and Targets
Compounds sharing the pyrazolo[3,4-d]pyrimidin-4-amine core exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis:
*Inferred from structural similarity to OSI-027 and PP2.
Structure-Activity Relationship (SAR) Insights
- Core Modifications : The pyrazolo-pyrimidine core is essential for ATP-binding pocket interactions. Substitutions at the 1- and 4-positions dictate target selectivity. For example:
- Target Selectivity : Hydrophobic substituents (e.g., benzodioxol) may favor mTOR inhibition (as seen in OSI-027), while aromatic groups (e.g., chlorophenyl in PP2) target tyrosine kinases .
Analogs with 1,3-Benzodioxol Substituents
Although the target compound’s core is unique, its 1,3-benzodioxol-5-yl group appears in other bioactive molecules:
The benzodioxol group enhances binding to aromatic-rich pockets in targets like estrogen receptors or kinases, suggesting its utility in optimizing pharmacokinetics and target engagement .
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition: Pyrazolo-pyrimidines like OSI-027 and PP2 demonstrate that small substituent changes dramatically alter selectivity (e.g., mTOR vs. Src kinases) .
- Toxicity Profile : Pyrazolo-pyrimidines generally exhibit favorable safety profiles. For example, derivatives in showed LD50 values >1300 mg/kg in mice, suggesting low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
